molecular formula C18H20F3NO B13409329 alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine CAS No. 73758-28-8

alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine

Cat. No.: B13409329
CAS No.: 73758-28-8
M. Wt: 323.4 g/mol
InChI Key: NBRMYRICPCKPGF-UHFFFAOYSA-N
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Description

alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine (CAS 73758-28-8) is a chemical compound supplied for non-human, non-veterinary research applications. It has a molecular formula of C18H20F3NO and a molecular weight of 323.36 g/mol . The calculated density of the compound is 1.143 g/cm³, with a predicted boiling point of 390.46°C and a flash point of 189.95°C . Its structure is characterized by a phenethylamine core, substituted with a methyl group at the alpha position, a 2-phenoxyethyl group on the nitrogen atom, and a meta-trifluoromethyl group on the phenyl ring . This structural motif is shared with compounds studied for their activity on neurotransmitter systems, particularly as releasers or reuptake inhibitors of monoamines like dopamine and norepinephrine . Researchers investigating the structure-activity relationships of phenethylamine derivatives may find this compound of interest. It is provided exclusively for laboratory research purposes and must not be used for any other applications.

Properties

CAS No.

73758-28-8

Molecular Formula

C18H20F3NO

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-phenoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C18H20F3NO/c1-14(22-10-11-23-17-8-3-2-4-9-17)12-15-6-5-7-16(13-15)18(19,20)21/h2-9,13-14,22H,10-12H2,1H3

InChI Key

NBRMYRICPCKPGF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine features a phenoxyethyl side chain and trifluoromethyl substitution, which may influence its interaction with biological targets. The compound's molecular formula is C₁₈H₁₈F₃N, with a molecular weight of approximately 321.34 g/mol.

Research indicates that compounds similar to alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine may act as selective serotonin receptor agonists, particularly at the 5-HT2C receptor. This receptor is implicated in various neurological and psychiatric disorders, making it a target for antipsychotic drug development .

Pharmacological Effects

  • Serotonin Receptor Activity : Studies have shown that structurally related compounds exhibit significant agonistic activity at the 5-HT2C receptor, with EC50 values in the low nanomolar range (e.g., 23 nM) indicating potent activity .
  • Antipsychotic Potential : In preclinical models, such as amphetamine-induced hyperactivity tests, these compounds demonstrated antipsychotic-like effects, suggesting their potential utility in treating conditions like schizophrenia .
  • Anti-inflammatory Properties : Compounds derived from similar scaffolds have shown promising anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines like TNF-α and PGE-2, which are crucial in inflammatory pathways .

Study 1: Serotonin Receptor Agonism

A study focused on N-substituted (2-phenylcyclopropyl)methylamines highlighted their selectivity for the 5-HT2C receptor over other serotonin receptors. The findings suggest that structural modifications can enhance receptor selectivity and functional outcomes, providing a framework for developing new therapeutic agents .

Study 2: Anti-inflammatory Evaluation

In another study evaluating phenoxyacetic acid derivatives, several compounds exhibited significant reductions in paw thickness and weight in inflammatory models. These results underscore the potential of phenoxy-substituted compounds in managing inflammation without severe gastrointestinal side effects .

Table 1: Biological Activity Summary

CompoundTarget ReceptorEC50 (nM)Activity Type
Alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine5-HT2C~23Agonist
Related N-substituted compounds5-HT2C~24Agonist
Phenoxyacetic acid derivativesCOX-20.06 - 0.97Inhibitor

Table 2: Comparative Efficacy of Anti-inflammatory Agents

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Mefenamic Acid29.91.98-
Celecoxib14.930.05298.6
Novel Phenoxy DerivativeVaries0.06 - 0.09High

Safety and Toxicology

Toxicological assessments are vital for understanding the safety profile of alpha-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine. Preliminary studies indicate that derivatives with similar structures do not exhibit significant hepatotoxicity or nephrotoxicity at therapeutic doses, although comprehensive toxicological evaluations are necessary for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) LogP* (Predicted) Key Differences vs. Target Compound
2-[4-(Trifluoromethyl)phenyl]ethylamine C₉H₁₀F₃N para-CF₃, ethylamine backbone 189.18 2.8 Lacks alpha-methyl and N-phenoxyethyl groups
N-Methyl-2-(1,3-diphenyl)propylamine C₁₆H₁₉N N-methyl, benzyl groups 225.33 3.5 Bulkier substituents; no CF₃ group
N-Methyl-2,2,2-trifluoroethylamine C₃H₆F₃N N-methyl, trifluoroethylamine 113.08 1.2 Simpler backbone; lacks aromatic systems

*LogP values estimated using fragment-based methods.

Key Findings:

Trifluoromethyl Position Matters: The meta-CF₃ group in the target compound may confer distinct electronic effects compared to para-CF₃ in 2-[4-(trifluoromethyl)phenyl]ethylamine.

Impact of N-Substituents: The N-phenoxyethyl group introduces oxygen-based polarity, contrasting with the benzyl groups in N-methyl-2-(1,3-diphenyl)propylamine. This difference could influence solubility (e.g., target compound’s predicted LogP ~3.2 vs. 3.5 for the benzyl analog) .

Metabolic Stability: Trifluoromethyl groups are known to resist oxidative metabolism. The target compound’s meta-CF₃ and alpha-methyl groups likely enhance stability compared to non-fluorinated analogs like N-methylphenethylamine .

NMR Profiling Insights: NMR studies on analogous compounds (e.g., ) suggest that substituent-induced chemical shift changes (e.g., in regions A and B) can pinpoint structural modifications. For the target compound, the phenoxyethyl group would likely perturb shifts in the N-alkyl region (δ 3.0–4.5 ppm) .

Table 2: Reactivity and Functional Comparisons

Compound Key Reactivity Features Potential Applications
Target Compound Resistant to CYP450 oxidation due to CF₃ group CNS drug candidate (speculative)
2-[4-(CF₃)phenyl]ethylamine Prone to N-dealkylation Intermediate in fluorinated syntheses
N-Methyl-2,2,2-trifluoroethylamine High electrophilicity at CF₃-C Solvent or ligand in coordination chemistry

Preparation Methods

Solid-Phase Submonomer Synthesis (SPS) Approach

This method involves a two-step cycle repeated to build the target molecule on a solid support:

  • Step 1: Acylation of a substrate-bound secondary amine with an acylating agent such as a haloacetic acid derivative (e.g., bromoacetic acid). This step attaches a reactive acyl submonomer to the amine bound on the solid phase.
  • Step 2: Nucleophilic displacement of the leaving group (e.g., bromine) by a primary or secondary amine containing the desired side chain (e.g., 2-phenoxyethylamine). This introduces the side chain into the growing molecule.

The reaction conditions typically include:

Parameter Range/Value Notes
Temperature 5°C to 80°C (ambient ~20°C typical) Depends on solvent and reagents
Pressure Atmospheric (1 atm) Other pressures possible
Reaction time 5 minutes to 24 hours Each step
Solvents Dimethylformamide (DMF), Dimethylsulfoxide (DMSO), Dioxane Inert solvents to facilitate reaction
Submonomer excess 1.01 to 10 times substrate amount Preferably 1.5 to 5 times

After each step, thorough washing with solvents such as dichloromethane (DCM), DMF, and methanol (MeOH) is performed to remove excess reagents and by-products.

This approach allows for precise control over the substitution pattern and can be adapted for cyclic derivatives by selective deprotection and intramolecular cyclization on the solid support.

Solution-Phase Synthesis

In solution, the synthesis typically involves:

  • Step 1: Preparation of the alpha-methyl-m-trifluoromethylphenethylamine core , often by reductive amination or alkylation of the corresponding phenylacetone derivative with ammonia or primary amines.
  • Step 2: N-alkylation of the amine nitrogen with 2-phenoxyethyl halides (e.g., 2-phenoxyethyl bromide or chloride) under basic conditions to introduce the N-(2-phenoxyethyl) substituent.

Typical reagents and conditions include:

Step Reagents/Conditions Notes
Reductive amination Phenylacetone derivative, Ammonia or amine, Reducing agent (e.g., NaBH4) Forms alpha-methylphenethylamine core
N-Alkylation 2-Phenoxyethyl bromide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF) Introduces the N-substituent

Purification is usually achieved by chromatographic techniques or recrystallization.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Solid-Phase Submonomer Synthesis Acylation + Nucleophilic displacement on solid support High control, suitable for libraries Requires specialized equipment
Solution-Phase Synthesis Reductive amination + N-alkylation Scalable, conventional chemistry Possible side reactions, purification needed

Q & A

Basic: What are the standard synthetic routes for α-Methyl-N-(2-phenoxyethyl)-m-trifluoromethylphenethylamine?

The compound is synthesized via multi-step organic reactions. A common method involves:

  • Step 1 : Hydrogenation of precursor compounds (e.g., nitriles or imines) using palladium on charcoal (Pd/C) under controlled hydrogen pressure (1–3 atm) .
  • Step 2 : Alkylation or amination reactions to introduce the 2-phenoxyethyl group. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used, with triethylamine (TEA) as a catalyst to enhance yield (65–80%) .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .

Advanced: How can synthetic yields be optimized for this compound?

Advanced optimization strategies include:

  • Catalyst Screening : Testing alternatives to Pd/C, such as Raney nickel or platinum oxide, to reduce side reactions .
  • Solvent Effects : Evaluating polar aprotic solvents (e.g., acetonitrile) to improve reaction kinetics.
  • Temperature Gradients : Implementing gradient heating (e.g., 50°C → 120°C) to bypass intermediate decomposition .
  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining >90% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 to -65 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 368.18) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can structural ambiguities in analogs be resolved?

Advanced approaches:

  • X-ray Crystallography : Resolving stereochemical uncertainties in derivatives .
  • Isotopic Labeling : Using deuterated reagents to trace reaction pathways and confirm regioselectivity .
  • Computational Modeling : Density functional theory (DFT) to predict electronic effects of the trifluoromethyl group on reactivity .

Basic: What pharmacological assays are used to study this compound?

Standard assays include:

  • Receptor Binding Studies : Screening for affinity at serotonin (5-HT₂A) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
  • Enzyme Inhibition Assays : Testing monoamine oxidase (MAO) inhibition via fluorometric or spectrophotometric methods .

Advanced: How are in vivo pharmacokinetic (PK) properties evaluated?

Advanced methodologies:

  • LC-MS/MS Analysis : Quantifying plasma concentrations in rodent models (LOQ: 0.1 ng/mL) .
  • Metabolite Profiling : Identifying phase I/II metabolites using hepatic microsomes and UPLC-QTOF .
  • Blood-Brain Barrier (BBB) Penetration : Assessing via in situ perfusion models or PAMPA-BBB assays .

Basic: How does the trifluoromethyl group influence bioactivity?

The -CF₃ group enhances:

  • Lipophilicity : Measured via logP (experimental logP ~ 3.2), improving membrane permeability .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation, confirmed via liver microsome assays (t₁/₂ > 120 min) .
  • Receptor Binding : Electronegativity stabilizes interactions with aromatic residues in target proteins .

Advanced: How to address contradictions in reported pharmacological data?

Contradictions may arise from:

  • Batch-Specific Impurities : Validate purity via HPLC and NMR (>98%) and replicate studies .
  • Assay Variability : Cross-validate using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
  • Species Differences : Compare rodent vs. primate models to assess translational relevance .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Waste Disposal : Follow EPA guidelines for halogenated waste .

Advanced: How to design toxicity studies for long-term exposure?

  • Genotoxicity : Ames test (OECD 471) with TA98 and TA100 strains .
  • Chronic Toxicity : 90-day rodent studies with histopathology and serum biochemistry .
  • Cardiotoxicity Screening : hERG channel inhibition assays (IC₅₀ determination via patch-clamp) .

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